Ácido 4-metil-2-(4-metilfenil)pirimidin-5-carboxílico

Descripción general

Descripción

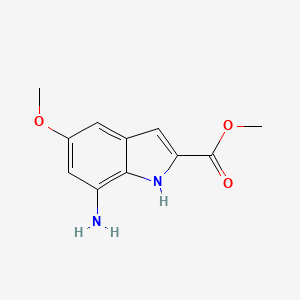

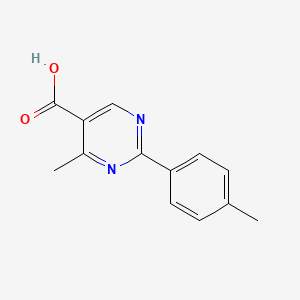

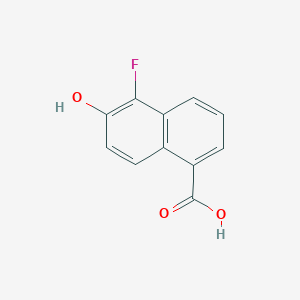

“4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 861583-66-6 . It has a molecular weight of 228.25 and its IUPAC name is 4-methyl-2-(4-methylphenyl)-5-pyrimidinecarboxylic acid . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is C13H12N2O2 . The InChI Code is 1S/C13H12N2O2/c1-8-3-5-10(6-4-8)12-14-7-11(13(16)17)9(2)15-12/h3-7H,1-2H3,(H,16,17) .Chemical Reactions Analysis

While specific chemical reactions involving “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” are not available, pyrimidines in general can undergo various reactions. For instance, they can be synthesized through oxidative annulation involving anilines, aryl ketones, and DMSO .Physical And Chemical Properties Analysis

“4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 228.25 .Aplicaciones Científicas De Investigación

Agentes neuroprotectores y antineuroinflamatorios

La pirimidina y sus derivados han demostrado tener actividad antiviral, anticancerígena, antioxidante y antimicrobiana, lo que nos impulsa a estudiar la actividad neuroprotectora y antiinflamatoria del híbrido triazol-pirimidina en modelos celulares de microglía y neuronales humanas . Los resultados moleculares revelaron que los compuestos híbridos triazol-pirimidina tienen prometedoras propiedades neuroprotectoras y antiinflamatorias .

Actividad anticancerígena

En el año anterior, los nuevos derivados de tiazolopirimidina se estudiaron contra las líneas celulares de cáncer humano y las células CLL primarias . Uno de los derivados mostró una excelente actividad anticancerígena contra las líneas celulares y provocó la muerte celular por apoptosis al inhibir la enzima CDK .

Síntesis de nuevos compuestos

Se diseñó, sintetizó y caracterizó una serie de nuevos compuestos basados en triazol-pirimidina mediante espectros de masas, 1HNMR, 13CNMR y un análisis de difracción de rayos X único . Esto demuestra el potencial del "Ácido 4-metil-2-(4-metilfenil)pirimidin-5-carboxílico" en la síntesis de nuevos compuestos.

Inhibición de la reductasa de dihidrofolato (DHFR)

El piritrexim, un derivado de la pirimidina, inhibió la reductasa de dihidrofolato (DHFR) y también mostró buenos efectos antitumorales en el carcinosarcoma en ratas . Esto sugiere que el "this compound" podría utilizarse potencialmente en aplicaciones similares.

Síntesis de derivados de pirrolidina

El anillo de pirrolidina de cinco miembros es uno de los heterociclos de nitrógeno que los químicos medicinales utilizan ampliamente para obtener compuestos para el tratamiento de enfermedades humanas . El "this compound" podría utilizarse potencialmente en la síntesis de derivados de pirrolidina.

Reacción de acoplamiento de tres componentes

Una reacción de acoplamiento de tres componentes que comprende enaminas sustituidas, ortoformiato de trietilo y acetato de amonio bajo catálisis de ZnCl2 produjo numerosos análogos de pirimidina 4,5-disustituidos en un solo paso . Esto demuestra el potencial del "this compound" en reacciones multicomponente.

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-3-5-10(6-4-8)12-14-7-11(13(16)17)9(2)15-12/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIUAPBWEACFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649243 | |

| Record name | 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861583-66-6 | |

| Record name | 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine](/img/structure/B1629621.png)